1,2-Dibromo-2,3-dichloropropane

Vue d'ensemble

Description

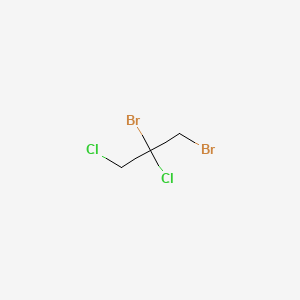

1,2-Dibromo-2,3-dichloropropane is an organic compound with the molecular formula C3H4Br2Cl2 It is a dense, colorless liquid that is used in various industrial applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibromo-2,3-dichloropropane can be synthesized through the bromination and chlorination of propene. The process involves the addition of bromine and chlorine to the double bond of propene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination and chlorination processes. These processes are conducted in reactors designed to handle the exothermic nature of the reactions. The product is then purified through distillation and other separation techniques to achieve the required purity levels for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dibromo-2,3-dichloropropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents like water or alcohol.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution: Products include various substituted propanes depending on the nucleophile used.

Elimination: Alkenes such as 1,2-dichloropropene.

Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Applications De Recherche Scientifique

1,2-Dibromo-2,3-dichloropropane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: Studies have explored its effects on biological systems, particularly its potential as a biocide.

Medicine: Research has investigated its potential use in pharmaceuticals, although its toxicity limits its applications.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,2-Dibromo-2,3-dichloropropane involves its interaction with biological molecules. It can alkylate DNA and proteins, leading to cellular damage. The compound’s reactivity with nucleophiles makes it effective in disrupting biological processes, which is why it has been studied as a biocide. The molecular targets include DNA, enzymes, and other cellular components, leading to various biochemical pathways being affected.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dibromo-3-chloropropane: Similar in structure but with different reactivity and applications.

1,2-Dibromoethane: Another halogenated compound with distinct uses and properties.

1,2-Dichloropropane: Lacks the bromine atoms, leading to different chemical behavior.

Uniqueness

1,2-Dibromo-2,3-dichloropropane is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be effective.

Activité Biologique

1,2-Dibromo-2,3-dichloropropane (DBCP) is a halogenated organic compound primarily used as a soil fumigant and nematocide. Its biological activity is of significant concern due to its toxicological effects on human health and the environment. This article explores the biological activity of DBCP, focusing on its metabolism, toxicokinetics, and potential health effects based on diverse sources.

Chemical Structure:

- Molecular Formula: C₃H₄Br₂Cl₂

- CAS Number: 96-12-8

DBCP is characterized by its multiple halogen substituents, which influence its reactivity and biological interactions. The compound undergoes metabolic activation primarily via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA.

Metabolic Pathway:

- Absorption: DBCP is rapidly absorbed through the gastrointestinal tract and is presumed to be absorbed through the respiratory tract and skin as well.

- Distribution: Once absorbed, it is widely distributed to tissues, with a notable accumulation in fat.

- Metabolism: The predominant metabolic pathway involves oxidation to form epoxide intermediates, which can further hydrolyze or conjugate with glutathione.

- Excretion: Metabolites are primarily excreted via urine, with smaller amounts eliminated in feces or exhaled as carbon dioxide .

Acute Toxicity

Acute exposure to DBCP can lead to symptoms such as:

- Central nervous system depression

- Gastrointestinal distress

- Respiratory issues

The compound's toxicity has been documented in various animal studies, indicating significant species differences in sensitivity. For instance, rats and guinea pigs exhibit greater sensitivity to DBCP-induced testicular damage compared to mice and hamsters .

Chronic Effects

Long-term exposure to DBCP has been associated with reproductive toxicity. Studies have reported:

- Decreased sperm counts

- Altered sperm morphology

- Impaired spermatogenic activity in occupationally exposed workers .

Furthermore, DNA damage has been observed in testicular cells from rats exposed to DBCP, indicating its potential carcinogenic effects .

Case Studies and Research Findings

-

Occupational Exposure:

A study involving agricultural workers exposed to DBCP revealed significant reproductive health issues, including reduced fertility rates and increased incidence of testicular cancer . -

Animal Studies:

Research conducted on rats demonstrated that exposure to DBCP resulted in dose-dependent increases in DNA strand breaks in testicular cells. In contrast, similar effects were not observed in human testicular cells at comparable doses . -

Environmental Impact:

DBCP contamination has been identified in groundwater, raising concerns about its long-term environmental persistence and potential human exposure through drinking water .

Data Summary

| Study Type | Findings |

|---|---|

| Occupational Study | Decreased sperm counts and fertility issues among exposed workers |

| Animal Study | Dose-dependent DNA damage in rat testicular cells; no similar damage in human cells |

| Environmental Study | Detection of DBCP in groundwater; implications for public health |

Propriétés

IUPAC Name |

1,2-dibromo-2,3-dichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2Cl2/c4-1-3(5,7)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPLLXWDLWIQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-31-5 | |

| Record name | Propane, 1,2-dibromo-2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70289-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-DIBROMO-2,3-DICHLOROPROPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.